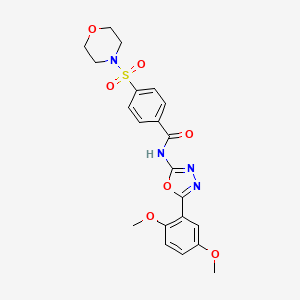

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O7S/c1-29-15-5-8-18(30-2)17(13-15)20-23-24-21(32-20)22-19(26)14-3-6-16(7-4-14)33(27,28)25-9-11-31-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRVDMKDSYSCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps. One common synthetic route includes the formation of the 1,3,4-oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 2,5-dimethoxyphenyl-1,3,4-oxadiazole core and morpholinosulfonylbenzamide side chain. Below is a comparative analysis with key analogues:

Key Observations:

Sulfonamide Variations: The target compound’s morpholinosulfonyl group is distinct from the alkyl/aryl sulfamoyl groups in LMM5 (benzyl/methyl), LMM11 (cyclohexyl/ethyl), and ECHEMI compounds (methyl/phenyl or dimethyl). Morpholine’s cyclic ether and amine groups may enhance solubility compared to bulkier hydrophobic substituents . In LMM5 and LMM11, sulfamoyl groups likely modulate membrane permeability and target binding, critical for antifungal activity .

Aryl Substituent Positioning :

- The 2,5-dimethoxyphenyl group in the target compound differs from 3,5-dimethoxyphenyl (ECHEMI compounds) and 4-methoxyphenylmethyl (LMM5). Methoxy positioning affects electronic distribution and steric interactions. For example, 2,5-dimethoxy may enhance π-π stacking or hydrogen bonding compared to 3,5-substitution .

Biological Implications :

- LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase (TrxR) inhibition, suggesting that the target compound’s oxadiazole-sulfonamide architecture may share similar mechanisms .

- The absence of a furan or fluorophenyl group (as in LMM11) may reduce off-target interactions or alter metabolic stability.

Pharmacokinetic and Physicochemical Predictions

- LogP: The morpholinosulfonyl group likely reduces LogP compared to LMM5 (benzyl/methyl) or ECHEMI-533870-71-2 (dimethylsulfamoyl), improving aqueous solubility.

- Metabolic Stability : The 1,3,4-oxadiazole core resists hydrolysis, while methoxy groups may slow oxidative metabolism compared to furan (LMM11) .

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered significant attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring and morpholinosulfonyl group. Its molecular formula is , and it possesses a molecular weight of 478.6 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and proteins involved in cellular processes. Notably, it has been shown to interact with:

- Thymidylate Synthase : Inhibition leads to disrupted DNA synthesis.

- Topoisomerase II : This interaction results in interference with DNA replication and repair mechanisms.

These actions culminate in the induction of apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have been conducted on various cancer cell lines:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung) | 2.12 | MTS Cytotoxicity |

| HCC827 (Lung) | 5.13 | MTS Cytotoxicity |

| NCI-H358 (Lung) | 0.85 | MTS Cytotoxicity |

These results indicate that the compound is particularly effective against lung cancer cell lines, showing lower IC50 values compared to standard chemotherapeutics like doxorubicin and vandetanib .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatments .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Studies : A study published in PMC highlighted that compounds similar to this compound demonstrated potent antitumor activity in both 2D and 3D cell culture systems . The findings suggest a need for further optimization of these compounds to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

- Comparative Analysis : The compound was compared with other oxadiazole derivatives which showed varying degrees of biological activity. Structural modifications were found to influence the potency against specific cancer types .

Q & A

Q. Key Optimization Factors :

- Solvent Choice : DMSO favors cyclization but may require post-reaction dilution to prevent side reactions .

- Temperature Control : Lower temperatures during sulfonation reduce decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?

Discrepancies often arise from:

- Metabolic Instability : Hepatic metabolism (e.g., CYP450-mediated oxidation) reduces bioavailability. Use metabolic stability assays (microsomal incubation + LC-MS analysis) to identify vulnerable sites .

- Solubility Limitations : Poor aqueous solubility hinders in vivo absorption. Strategies:

- Co-solvents : PEG-400 or cyclodextrins improve solubility without altering activity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Off-Target Effects : Screen against broader target panels (e.g., kinase or GPCR arrays) to identify unintended interactions .

Q. Analytical Workflow :

Compare in vitro IC₅₀ values (enzyme assays) with in vivo ED₅₀ (animal models).

Perform PK/PD modeling to correlate exposure and efficacy .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; oxadiazole C=O at δ 165–170 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected ~485.12 g/mol) and detect impurities .

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced: What strategies improve aqueous solubility while maintaining bioactivity?

- Structural Modifications :

- Introduce polar groups (e.g., hydroxyl or amine) on the dimethoxyphenyl ring .

- Replace morpholinosulfonyl with piperazinylsulfonyl for enhanced solubility .

- Formulation Approaches :

- Nanoemulsions : Encapsulate in lipid-based nanoparticles (size <200 nm) to bypass solubility limitations .

- Salt Formation : Convert to hydrochloride or sodium salts via acid/base titration .

Q. Validation :

- Measure solubility in PBS (pH 7.4) and simulated gastric fluid.

- Compare IC₅₀ pre/post-modification to ensure retained activity .

Mechanism: How does the morpholinosulfonyl group influence target binding and selectivity?

- Hydrogen Bonding : The sulfonyl oxygen acts as a H-bond acceptor, enhancing affinity for enzymatic active sites (e.g., kinases or proteases) .

- Conformational Rigidity : The morpholine ring restricts rotational freedom, optimizing binding pocket fit .

- Selectivity : Sulfonamide groups preferentially target bacterial dihydrofolate reductase (DHFR) over human isoforms, reducing off-target toxicity .

Q. Experimental Validation :

- Molecular Docking : Simulate interactions with DHFR (PDB ID: 1DHF) to identify key binding residues .

- Mutagenesis Studies : Replace critical residues (e.g., Asp27 in DHFR) to confirm binding dependencies .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

- Core Modifications :

- Oxadiazole Replacement : Substitute with 1,2,4-triazole to enhance metabolic stability .

- Methoxy Group Optimization : Replace 2,5-dimethoxy with trifluoromethoxy for increased lipophilicity and BBB penetration .

- SAR Workflow :

- Synthesize 10–15 analogs with systematic substitutions.

- Test in vitro activity (IC₅₀), solubility, and microsomal stability.

- Use QSAR models to predict in vivo performance .

Basic: What are the primary degradation pathways of this compound under physiological conditions?

- Hydrolytic Degradation : The oxadiazole ring is susceptible to hydrolysis in acidic environments (e.g., stomach pH), forming hydrazide byproducts .

- Oxidative Metabolism : CYP3A4-mediated oxidation of the morpholine ring generates N-oxide derivatives .

- Photodegradation : Exposure to UV light cleaves the sulfonamide bond, requiring light-protected storage .

Q. Stability Testing :

- Conduct forced degradation studies (0.1N HCl, 40°C/75% RH) with HPLC monitoring .

Advanced: What computational methods predict off-target interactions and toxicity risks?

- Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., hERG channel) to assess cardiotoxicity risks .

- Machine Learning Models : Use Tox21 or ChEMBL datasets to predict hepatotoxicity and mutagenicity .

- Docking Screens : Cross-screen against databases like PubChem BioAssay to identify potential off-targets .

Basic: How is the crystalline structure analyzed, and what polymorphs are observed?

- X-ray Crystallography : Resolve unit cell parameters (e.g., monoclinic system, space group P2₁/c) to confirm stereochemistry .

- DSC/TGA : Identify polymorphs (Form I: mp 180–182°C; Form II: mp 175–177°C) and assess thermal stability .

Advanced: What in vivo models are appropriate for evaluating antitumor efficacy, and how are metabolic byproducts tracked?

- Xenograft Models : Use nude mice implanted with HCT-116 (colon cancer) or MCF-7 (breast cancer) cells. Administer 10–50 mg/kg orally, monitoring tumor volume biweekly .

- Metabolite Tracking :

- LC-MS/MS : Detect plasma metabolites (e.g., hydrolyzed hydrazide) at 0, 1, 4, 8, 24 hrs post-dose .

- ¹⁴C-Labeling : Quantify tissue distribution and excretion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.